sodium;4-hydroxy(1,2,3,4-13C4)butanoate
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Overview
Description
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate, also known as sodium butyrate-13C4, is a labeled form of sodium butyrate. Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid. The compound is often used in scientific research due to its various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate can be synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where butyric acid-13C4 is neutralized by sodium hydroxide to form sodium butyrate-13C4 .
Industrial Production Methods
Industrial production of sodium butyrate-13C4 involves the isotopic labeling of butyric acid with carbon-13, followed by neutralization with sodium hydroxide. The process ensures high purity and isotopic enrichment, making it suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to butanol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrates depending on the reagent used.
Scientific Research Applications
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Chemistry: As a labeled compound for tracing metabolic pathways.
Biology: To study the effects on cell differentiation and gene expression.
Medicine: Investigating its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.
Industry: Used in the production of labeled compounds for research and development
Mechanism of Action
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histones. This results in changes in chromatin structure and modulation of gene expression. The compound targets various molecular pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sodium butyrate: The non-labeled form of the compound.
Sodium propionate: Another short-chain fatty acid with similar properties.
Sodium acetate: A short-chain fatty acid with different metabolic effects
Uniqueness
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is unique due to its isotopic labeling with carbon-13, making it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic fate in biological systems .
Properties
Molecular Formula |
C4H7NaO3 |
---|---|
Molecular Weight |
130.057 g/mol |
IUPAC Name |
sodium;4-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
XYGBKMMCQDZQOZ-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13CH2]O.[Na+] |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.